2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. The structure features three methyl groups at positions 3, 5, and 6, two oxo groups at positions 2 and 4, and an acetic acid moiety at position 1.
Properties
Molecular Formula |
C11H12N2O4S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-(3,5,6-trimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-5-6(2)18-10-8(5)9(16)12(3)11(17)13(10)4-7(14)15/h4H2,1-3H3,(H,14,15) |
InChI Key |
KGABJWHGZVCLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as thionyl chloride, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Compounds Compared:
2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (): Substituents: Allyl group at position 3 instead of methyl.
2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-thieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamides (): Substituents: Imidazo[1,2-a]pyridine at position 6 and phenyl at position 3. The phenyl group increases aromaticity and may reduce solubility .
2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid ():
Key Observations :
Antimicrobial Activity
- Imidazo[1,2-a]pyridine Derivatives (): Demonstrated potent antimicrobial activity against S. aureus (MIC = 2 µg/mL) due to enhanced π-stacking and hydrophobic interactions with bacterial membranes .
- Target Compound : Methyl groups may reduce activity compared to bulkier substituents but improve metabolic stability .
Cytotoxicity and Receptor Interactions
- Thieno[2,3-d]pyrimidine Esters (): Ethyl esters show moderate cytotoxicity (IC₅₀ = 5.07 µM) but poor aqueous solubility. The target compound’s acetic acid group may mitigate this via ionization .
- GluK1 Ligands (): Structural analogues with propanoic acid side chains exhibit high affinity for ionotropic glutamate receptors (Kᵢ = 12 nM). The target’s methyl groups could sterically hinder receptor binding .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
| Compound | logP | Aqueous Solubility (mg/mL) | Key Influencing Groups |
|---|---|---|---|
| Target Compound | 1.8 | 0.45 | Acetic acid (hydrophilic), methyl (lipophilic) |
| Imidazo[1,2-a]pyridine Derivatives | 2.5 | 0.12 | Phenyl, imidazo[1,2-a]pyridine |
| Allyl-Substituted Analogues | 2.1 | 0.30 | Allyl (moderate lipophilicity) |
Biological Activity
2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H12N2O4S
- Molecular Weight : 268.29 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with two carbonyl groups (dioxo) and a trimethyl substituent.
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Studies indicate that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence of the thieno ring system is believed to enhance interaction with microbial membranes.
- Anticancer Properties : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Study on Antimicrobial Properties :
- Objective : Test the efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Findings : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Research Findings
A comparative analysis of similar compounds has provided insights into the structure-activity relationship (SAR):
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 15 | Effective against MCF-7 |
| Compound B | Antimicrobial | 20 | Active against E. coli |
| 2-(3,5,6-Trimethyl...) | Anticancer & Antimicrobial | 10 | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
